Daidzein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Benefits

Some studies suggest daidzein might offer health benefits related to:

- Bone Health: Daidzein's estrogenic properties are being studied for their potential role in preventing osteoporosis, a condition that weakens bones [National Institutes of Health (.gov) website on osteoporosis, ]

- Menopausal Symptoms: Research is ongoing to determine if daidzein can help manage symptoms like hot flashes experienced by some women during menopause [National Center for Complementary and Integrative Health (.gov) website on menopause, ]

Mechanism of Action

Daidzein's structure is similar to the female sex hormone estrogen. This similarity allows it to bind to estrogen receptors in the body, potentially influencing estrogen-related processes

Important Considerations

It's important to note that research on daidzein is ongoing. More studies are needed to fully understand its potential benefits and risks. Additionally, daidzein may interact with certain medications. Always consult with a healthcare professional before starting any new dietary supplement.

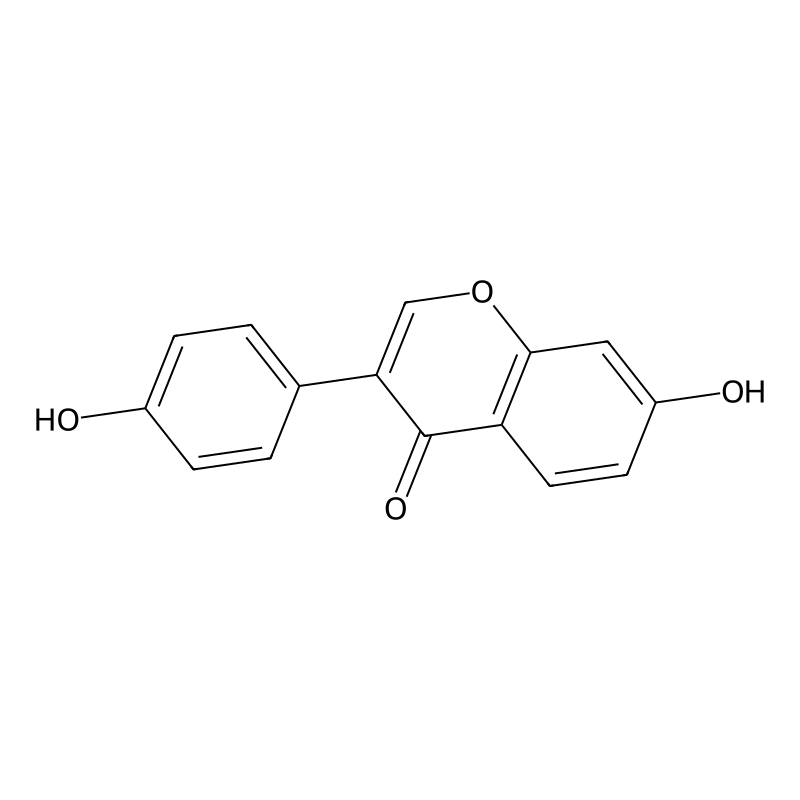

Daidzein is a naturally occurring isoflavone, classified chemically as 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. It is primarily found in soybeans and other legumes, where it plays roles in plant defense and signaling. Daidzein is synthesized through the phenylpropanoid pathway, starting from L-phenylalanine, and is known for its structural similarity to estrogen, allowing it to exhibit estrogenic activity in humans . This compound has garnered attention for its potential health benefits, including relief from menopausal symptoms, osteoporosis prevention, and cardiovascular health improvement .

Daidzein's mechanism of action is multifaceted. Its estrogen-like structure allows it to bind to estrogen receptors, potentially exerting weak estrogenic or anti-estrogenic effects depending on the tissue and hormone levels []. Additionally, its antioxidant properties and ability to interact with other cellular pathways may contribute to its potential health benefits [, ].

Daidzein undergoes various chemical transformations, particularly in the human body where it is metabolized by intestinal bacteria into several metabolites, including equol and 7,3′,4′-trihydroxyisoflavone. These transformations often involve hydroxylation reactions catalyzed by microbial enzymes . The metabolic pathway typically begins with the hydrolysis of glycosides like puerarin into daidzein and glucose, followed by further enzymatic modifications .

Daidzein exhibits a range of biological activities:

- Estrogenic Activity: It acts as a selective estrogen receptor modulator, potentially aiding in hormone-related conditions.

- Antioxidant Properties: Daidzein exhibits antioxidant effects that may protect cells from oxidative stress.

- Cholesterol Regulation: It has been linked to lowering LDL cholesterol levels .

- Anti-cancer Effects: Some studies suggest that daidzein may reduce the risk of hormone-dependent cancers due to its ability to modulate estrogen pathways .

Daidzein can be synthesized through various methods:

- Natural Extraction: Primarily obtained from soybeans and other legumes.

- Microbial Transformation: Certain strains of Streptomyces can biotransform flavonoids into daidzein through hydroxylation processes .

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler aromatic compounds or through the modification of chalcone derivatives .

Daidzein has several applications:

- Nutraceuticals: Used in dietary supplements for menopausal relief and bone health.

- Pharmaceuticals: Investigated for its potential role in treating hormone-related diseases and conditions.

- Cosmetics: Incorporated for its antioxidant properties and skin health benefits .

Research indicates that daidzein interacts with various biological systems:

- It can modulate the activity of enzymes involved in metabolic pathways.

- Studies have shown that it alters levels of certain metabolites in cancer cell lines, indicating potential therapeutic effects .

- Its interaction with gut microbiota also plays a significant role in its bioavailability and efficacy as a health supplement .

Daidzein belongs to a class of compounds known as isoflavones. Here are some similar compounds:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Genistein | 5,7-dihydroxyisoflavone | More potent estrogenic activity than daidzein |

| Glycitein | 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | Less studied but shares similar benefits |

| Equol | A metabolite of daidzein | Exhibits stronger estrogenic effects than daidzein |

| Formononetin | 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | Methylated derivative with distinct properties |

Daidzein's uniqueness lies in its specific hydroxylation pattern and its dual role as both an antioxidant and an estrogen receptor modulator. While compounds like genistein share similar structures, their varying biological activities highlight the importance of subtle structural differences in determining their pharmacological profiles .

Daidzein biosynthesis in leguminous plants follows a complex metabolic pathway that originates from the phenylpropanoid metabolism and proceeds through a series of enzymatic reactions [1] [2] [3]. The biosynthetic pathway begins with L-phenylalanine as the initial substrate and involves multiple enzyme families working in coordinated sequence to produce daidzein and its derivatives [1] [4].

Initial Phenylpropanoid Pathway Steps

The biosynthetic pathway of daidzein initiates from the shikimate-derived aromatic precursors through the general phenylpropanoid pathway [1] [5]. Phenylalanine ammonia-lyase catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid, which represents the entry point into phenylpropanoid metabolism [5]. This reaction is considered a central control point for carbon flux into the pathway and is often rate-limiting for overall phenylpropanoid biosynthesis [5].

Subsequently, cinnamate 4-hydroxylase, a member of the cytochrome P450 CYP73A family, catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid [5]. The enzyme 4-coumaroyl-CoA ligase then activates p-coumaric acid through thio esterification to produce p-coumaroyl-CoA, which serves as the activated precursor for downstream flavonoid and isoflavonoid biosynthesis [5].

Isoflavonoid-Specific Pathway Branch

The pathway diverges from general phenylpropanoid metabolism through the action of chalcone synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form isoliquiritigenin [6] [5]. This reaction represents the first committed step toward isoflavonoid biosynthesis and requires the concurrent action of chalcone reductase, an enzyme specific to leguminous plants [6] [7].

Chalcone reductase belongs to the aldo-keto reductase superfamily and catalyzes the reduction of isoliquiritigenin to form 6′-deoxychalcone, which spontaneously converts to liquiritigenin [7] [8]. The soybean genome encodes at least eleven chalcone reductase homologs, with GmCHR5 identified as the most functionally important for daidzein accumulation in unstressed plants [7].

Critical Enzymatic Transformations

Isoflavone synthase represents the key enzyme that redirects phenylpropanoid pathway intermediates from flavonoids to isoflavonoids [5]. This cytochrome P450 monooxygenase, belonging to the CYP93C family, catalyzes the 2,3-aryl migration of the B-ring in liquiritigenin to produce 2-hydroxyliquiritigenin [5] [9]. The enzyme exists in multiple isoforms in soybean, with IFS1 and IFS2 showing different expression patterns and catalytic efficiencies [5].

The final step in daidzein aglycone formation involves 2-hydroxyisoflavanone dehydratase, a member of the carboxylesterase gene family, which catalyzes the dehydration of 2-hydroxyliquiritigenin to yield daidzein [5] [9]. This enzyme shows instability with its substrate, which has complicated its characterization compared to other phenylpropanoid pathway enzymes [5].

Tissue-Specific Expression and Regulation

Gene expression analysis reveals that isoflavonoid biosynthetic genes exhibit higher expression levels in roots and mature seeds compared to other plant organs [3]. The temporal and spatial expression patterns of key enzymes, particularly GmCHR5, correlate strongly with the distribution patterns of 5-deoxyisoflavonoids in soybean tissues [7].

Protein-protein interaction studies indicate that isoflavone biosynthetic enzymes form metabolic complexes, with GmCHR5 specifically interacting with isoflavone synthase isoforms but not with chalcone synthase [7]. This micro-compartmentalization through metabolon formation positions enzymes optimally for efficient substrate channeling and product formation [7].

Metabolic Engineering Strategies for Microbial Synthesis

Microbial production of daidzein through metabolic engineering has emerged as a promising alternative to plant extraction, offering advantages in terms of scalability, consistency, and production control [10] [11] [12]. Multiple microbial hosts have been successfully engineered to produce daidzein and related isoflavonoids through comprehensive pathway reconstruction and optimization strategies.

Yeast-Based Production Systems

Saccharomyces cerevisiae has been extensively developed as a platform for daidzein biosynthesis through systematic metabolic engineering approaches [10] [11]. The reconstruction of daidzein biosynthesis in yeast involves introducing the complete phenylpropanoid pathway genes including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumaroyl-CoA ligase, chalcone synthase, chalcone reductase, chalcone isomerase, isoflavone synthase, and 2-hydroxyisoflavanone dehydratase [11].

Initial pathway reconstruction achieved modest daidzein production, which was subsequently improved by 94-fold through comprehensive optimization strategies [11]. Key improvements included screening of biosynthetic enzymes from different plant sources, identification of rate-limiting steps, implementation of dynamic pathway control, engineering of substrate trafficking, and fine-tuning of competing metabolic processes [11].

The optimization strategy involved overexpressing genes in the shikimate and aromatic amino acid pathways, introducing feedback-resistant mutants such as ARO4^K229L^ and ARO7^G141S^, and knocking out competing pathway genes including PDC5 and ARO10 [13]. Additional enhancements included supplementation with 5-aminolevulinic acid to support cytochrome P450 activity and replacement of promoters to optimize gene expression levels [13].

Yarrowia lipolytica has also been successfully engineered for daidzein production, achieving superior titers through specialized optimization approaches [12]. The strategy involved screening optimal gene combinations for phenylpropanoid pathway enzymes, fusion of chalcone synthase and chalcone reductase to improve pathway efficiency, and optimization of promoter lengths for balanced gene expression [12].

Bacterial Production Platforms

Escherichia coli has been developed as an alternative host for daidzein-related compound production, particularly focusing on downstream metabolites such as equol [14] [15]. A multi-enzyme cascade system was designed incorporating daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase, and glucose dehydrogenase for cofactor regeneration [14] [15].

The bacterial system achieved remarkable production titers through optimization of cofactor balance, particularly NADPH availability, and careful tuning of gene expression levels [14]. The engineered E. coli strain demonstrated high conversion efficiency, reaching 85.9% conversion rate from daidzein to equol in bioreactor cultures [14].

Corynebacterium glutamicum has been explored for isoflavonoid production through heterologous pathway expression, demonstrating the feasibility of expanding microbial host options for daidzein biosynthesis [16]. The system incorporated anthocyanidin synthase and glucosyltransferase genes to produce cyanidin 3-O-glucoside, achieving 40 mg/L production through optimization of enzyme expression levels [16].

Pathway Engineering Strategies

Successful microbial daidzein production requires comprehensive pathway engineering addressing multiple bottlenecks simultaneously [11] [16]. Primary strategies include precursor supply enhancement through strengthening of the shikimate pathway and aromatic amino acid biosynthesis [13]. This involves overexpression of key pathway genes and introduction of feedback-resistant enzyme variants to overcome natural regulatory constraints [13].

Malonyl-CoA availability represents a critical bottleneck, as this cofactor is required for both daidzein biosynthesis and fatty acid synthesis [16]. Engineering approaches include introduction of malonate assimilation pathways, inhibition of fatty acid synthesis through cerulenin treatment, and overexpression of acetyl-CoA carboxylase to increase malonyl-CoA pools [16].

Cytochrome P450 enzyme expression poses particular challenges in bacterial hosts due to requirements for specific cofactors and membrane integration [16]. Successful strategies include fusion of P450 enzymes with cytochrome P450 reductase, optimization of membrane protein expression, and supplementation with cofactor precursors such as 5-aminolevulinic acid [13].

Dynamic Pathway Control

Implementation of dynamic control systems has proven essential for optimizing daidzein production in microbial hosts [11]. These systems allow temporal separation of cell growth and product formation phases, preventing metabolic burden from compromising cell viability [11].

Dynamic control strategies include the use of inducible promoters responsive to growth phase, metabolite-responsive promoters that activate during product formation, and modular pathway designs allowing independent optimization of pathway segments [11]. Such approaches have demonstrated significant improvements in both titer and yield compared to constitutive expression systems [11].

Metabolic flux redirection through competitive pathway elimination has also proved valuable [11]. This includes deletion of genes involved in alternative phenylpropanoid metabolism, optimization of precursor channeling through pathway enzyme co-localization, and implementation of metabolic switches that favor isoflavonoid production under specific conditions [11].

Optimization of Fermentation-Based Production Systems

Fermentation optimization represents a critical component in achieving economically viable daidzein production, requiring systematic optimization of culture conditions, medium composition, and bioprocess parameters [17] [18] [19]. Multiple fermentation strategies have been developed to maximize both productivity and product quality in microbial daidzein production systems.

Bioreactor Design and Operating Parameters

Large-scale daidzein production requires careful optimization of bioreactor conditions to support both cell growth and metabolic pathway activity [18] [14]. Temperature control proves critical, with optimal ranges typically between 28-32°C for yeast systems and 30-37°C for bacterial hosts [17] [14]. Temperature affects enzyme stability, particularly for cytochrome P450 enzymes involved in isoflavone synthase activity [14].

pH control significantly impacts enzyme activity and product stability, with optimal ranges varying between 5.5-7.0 depending on the microbial host [17] [19]. pH affects both enzyme kinetics and substrate solubility, particularly for hydrophobic compounds like daidzein [17]. Automated pH control systems are essential for maintaining optimal conditions throughout extended fermentation periods [18].

Dissolved oxygen concentration requires careful optimization to support aerobic metabolism while avoiding oxidative stress [18]. Optimal ranges typically fall between 20-40% saturation, with higher levels supporting cytochrome P450 activity but potentially causing oxidative damage to sensitive pathway enzymes [18]. Agitation speed must be balanced to provide adequate mixing and mass transfer without causing excessive shear stress [18].

Medium Composition and Nutrient Optimization

Carbon source selection and concentration significantly impact both cell growth and daidzein production efficiency [17] [19]. Glucose and glycerol have proven most effective as primary carbon sources, with optimal concentrations typically ranging from 20-40 g/L [17]. Higher concentrations may cause catabolite repression of heterologous pathway genes, while lower concentrations limit precursor availability [19].

Nitrogen source optimization affects both protein synthesis and metabolic flux distribution [19]. Yeast extract and peptone combinations typically provide optimal results, supporting both cell growth and enzyme expression [19]. Organic nitrogen sources generally outperform inorganic alternatives for isoflavonoid production, likely due to amino acid availability for protein synthesis [19].

Phosphate concentration requires optimization to support both cell growth and cofactor availability [18]. Concentrations between 10-50 mM typically provide optimal results, with higher levels potentially causing precipitation of essential metal ions [18]. Trace element supplementation, particularly iron, magnesium, and manganese, proves essential for cytochrome P450 enzyme activity [18].

Fed-Batch and Continuous Culture Strategies

Fed-batch fermentation strategies have demonstrated superior performance compared to batch cultures for daidzein production [12] [14]. These approaches allow maintenance of optimal substrate concentrations while avoiding inhibitory accumulation of metabolites or precursors [14].

Substrate feeding strategies must account for the complex nature of isoflavonoid biosynthesis, requiring balanced supply of aromatic amino acid precursors, malonyl-CoA building blocks, and cofactors [12]. Glucose feeding profiles typically follow exponential or linear patterns designed to maintain specific growth rates conducive to product formation [14].

High-density fermentation approaches have achieved remarkable improvements in volumetric productivity [12]. These systems require sophisticated control of feeding rates, oxygen transfer, and heat removal to maintain optimal conditions at high cell densities [12]. Successful implementation has achieved daidzein concentrations exceeding 480 mg/L in optimized systems [12].

Process Monitoring and Control

Real-time monitoring of key process parameters enables dynamic optimization of fermentation conditions for maximum daidzein production [18] [19]. Online measurement of dissolved oxygen, pH, and temperature provides immediate feedback for control system adjustments [18].

Metabolite monitoring through sampling and analytical techniques allows tracking of pathway intermediate accumulation and product formation kinetics [18]. High-performance liquid chromatography and gas chromatography-mass spectrometry provide quantitative analysis of daidzein and pathway intermediates [20].

Cell density monitoring through optical density measurements and cell counting enables optimization of growth kinetics and determination of optimal induction timing for heterologous pathway expression [19]. Automated sampling systems reduce labor requirements while providing consistent data quality [18].

Scale-Up Considerations

Successful scale-up of daidzein fermentation processes requires careful consideration of mass transfer limitations, mixing characteristics, and heat transfer capabilities [18]. Oxygen transfer rates often become limiting at large scales, necessitating optimization of aeration and agitation systems [18].

Economic considerations include medium cost optimization, product recovery efficiency, and overall process productivity [21]. Strategies for reducing medium costs include optimization of expensive components such as yeast extract and development of defined media formulations [21].

Product recovery and purification represent significant cost components requiring optimization [22]. Extraction methods must account for daidzein solubility characteristics and potential degradation pathways [22]. Biotransformation approaches using enzyme preparations have shown promise for improving product recovery efficiency [22].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 50 of 53 companies with hazard statement code(s):;

H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Daidzein is a known human metabolite of formononetin.

Wikipedia

Mestranol

Use Classification

Dates

2: Rienks J, Barbaresko J, Nöthlings U. Association of isoflavone biomarkers with risk of chronic disease and mortality: a systematic review and meta-analysis of observational studies. Nutr Rev. 2017 Aug 1;75(8):616-641. doi: 10.1093/nutrit/nux021. Review. PubMed PMID: 28969363.

3: Probst Y, Guan V, Kent K. A systematic review of food composition tools used for determining dietary polyphenol intake in estimated intake studies. Food Chem. 2018 Jan 1;238:146-152. doi: 10.1016/j.foodchem.2016.11.010. Epub 2016 Nov 3. Review. PubMed PMID: 28867085.

4: Alamolhodaei NS, Tsatsakis AM, Ramezani M, Hayes AW, Karimi G. Resveratrol as MDR reversion molecule in breast cancer: An overview. Food Chem Toxicol. 2017 May;103:223-232. doi: 10.1016/j.fct.2017.03.024. Epub 2017 Mar 15. Review. PubMed PMID: 28315369.

5: Lee NK, Paik HD. Bioconversion Using Lactic Acid Bacteria: Ginsenosides, GABA, and Phenolic Compounds. J Microbiol Biotechnol. 2017 May 28;27(5):869-877. doi: 10.4014/jmb.1612.12005. Review. PubMed PMID: 28297748.

6: Fusi F, Spiga O, Trezza A, Sgaragli G, Saponara S. The surge of flavonoids as novel, fine regulators of cardiovascular Ca(v) channels. Eur J Pharmacol. 2017 Feb 5;796:158-174. doi: 10.1016/j.ejphar.2016.12.033. Epub 2016 Dec 22. Review. PubMed PMID: 28012974.

7: Ahmed T, Javed S, Tariq A, Budzyńska B, D'Onofrio G, Daglia M, Nabavi SF, Nabavi SM. Daidzein and its Effects on Brain. Curr Med Chem. 2017;24(4):365-375. doi: 10.2174/0929867323666161101140214. Review. PubMed PMID: 27804870.

8: Abdi F, Alimoradi Z, Haqi P, Mahdizad F. Effects of phytoestrogens on bone mineral density during the menopause transition: a systematic review of randomized, controlled trials. Climacteric. 2016 Dec;19(6):535-545. Epub 2016 Oct 6. Review. PubMed PMID: 27710141.

9: Zhang Q, Feng H, Qluwakemi B, Wang J, Yao S, Cheng G, Xu H, Qiu H, Zhu L, Yuan M. Phytoestrogens and risk of prostate cancer: an updated meta-analysis of epidemiologic studies. Int J Food Sci Nutr. 2017 Feb;68(1):28-42. doi: 10.1080/09637486.2016.1216525. Epub 2016 Aug 9. Review. PubMed PMID: 27687296.

10: Birru RL, Ahuja V, Vishnu A, Evans RW, Miyamoto Y, Miura K, Usui T, Sekikawa A. The impact of equol-producing status in modifying the effect of soya isoflavones on risk factors for CHD: a systematic review of randomised controlled trials. J Nutr Sci. 2016 Jul 19;5:e30. doi: 10.1017/jns.2016.18. eCollection 2016. Review. PubMed PMID: 27547393; PubMed Central PMCID: PMC4976117.

11: Liu CW, Murray JD. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update. Plants (Basel). 2016 Aug 11;5(3). pii: E33. doi: 10.3390/plants5030033. Review. PubMed PMID: 27529286; PubMed Central PMCID: PMC5039741.

12: Ronis MJ. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity. Drug Metab Rev. 2016 Aug;48(3):331-41. doi: 10.1080/03602532.2016.1206562. Epub 2016 Jul 20. Review. PubMed PMID: 27440109; PubMed Central PMCID: PMC5801744.

13: Kruger MC, Wolber FM. Osteoporosis: Modern Paradigms for Last Century's Bones. Nutrients. 2016 Jun 17;8(6). pii: E376. doi: 10.3390/nu8060376. Review. PubMed PMID: 27322315; PubMed Central PMCID: PMC4924217.

14: Zhang M, Wang K, Chen L, Yin B, Song Y. Is phytoestrogen intake associated with decreased risk of prostate cancer? A systematic review of epidemiological studies based on 17,546 cases. Andrology. 2016 Jul;4(4):745-56. doi: 10.1111/andr.12196. Epub 2016 Jun 3. Review. PubMed PMID: 27260185.

15: Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC. Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status. Mol Nutr Food Res. 2017 Jan;61(1). doi: 10.1002/mnfr.201500901. Epub 2016 Jun 20. Review. PubMed PMID: 27158799.

16: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.

17: Chen F, Wen Q, Jiang J, Li HL, Tan YF, Li YH, Zeng NK. Could the gut microbiota reconcile the oral bioavailability conundrum of traditional herbs? J Ethnopharmacol. 2016 Feb 17;179:253-64. doi: 10.1016/j.jep.2015.12.031. Epub 2015 Dec 23. Review. PubMed PMID: 26723469.

18: Zaheer K, Humayoun Akhtar M. An updated review of dietary isoflavones: Nutrition, processing, bioavailability and impacts on human health. Crit Rev Food Sci Nutr. 2017 Apr 13;57(6):1280-1293. doi: 10.1080/10408398.2014.989958. Review. PubMed PMID: 26565435.

19: Taylor M. Complementary and Alternative Approaches to Menopause. Endocrinol Metab Clin North Am. 2015 Sep;44(3):619-48. doi: 10.1016/j.ecl.2015.05.008. Epub 2015 Jul 9. Review. PubMed PMID: 26316247.

20: Bircsak KM, Aleksunes LM. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. Curr Drug Metab. 2015;16(2):124-40. Review. PubMed PMID: 26179608; PubMed Central PMCID: PMC4713194.